N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide
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Overview
Description
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines elements of benzodiazepine and pyrrolo frameworks
Preparation Methods
The synthesis of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzodiazepine core, followed by the introduction of the pyrrolo moiety. The final step involves the attachment of the methoxybenzamide group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazepine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and pyrrolo-based molecules. Compared to these, N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methoxybenzamide is unique due to its combined structural features, which may confer distinct biological activities and chemical properties. Some similar compounds are:
- 1-Allyl-3-[(2S,11aS)-5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]urea
- Methyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-7-3-2-5-13(17)18(24)21-12-8-9-15-14(11-12)20(26)23-10-4-6-16(23)19(25)22-15/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
CJOZQEMAJXFKGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C4CCCN4C3=O |
Origin of Product |
United States |
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